molecular formula C12H10FNO B6311786 3-Fluoro-4-benzyloxy-pyridine CAS No. 1858255-50-1

3-Fluoro-4-benzyloxy-pyridine

Cat. No. B6311786
CAS RN: 1858255-50-1
M. Wt: 203.21 g/mol
InChI Key: QEJTVVVKULDYQB-UHFFFAOYSA-N
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Description

3-Fluoro-4-benzyloxy-pyridine (3F4BOP) is an organic compound with a variety of uses in the field of synthetic chemistry. This compound is used in a wide range of applications, including medicinal chemistry, materials science, and chemical synthesis. 3F4BOP is a versatile molecule that can be used in a variety of ways, such as a reactant, an intermediate, or a catalyst. Additionally, 3F4BOP can be used to synthesize a variety of other compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-benzyloxy-pyridine is not yet fully understood. However, it is believed that this compound acts as a nucleophile, attacking the electrophilic center of the target molecule. This reaction leads to the formation of a new bond between the two molecules, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has a variety of effects on the body, including the inhibition of enzymes, the modulation of receptor activity, and the modulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 3-Fluoro-4-benzyloxy-pyridine in lab experiments has several advantages. First, this compound is a versatile molecule that can be used in a variety of ways, such as a reactant, an intermediate, or a catalyst. Additionally, this compound can be used to synthesize a variety of other compounds. Furthermore, this compound is relatively stable, making it suitable for use in laboratory experiments.
However, there are also some limitations to the use of this compound in lab experiments. First, this compound is a toxic compound, and must be handled with care. Additionally, this compound is a highly reactive compound, and must be handled and stored carefully. Finally, this compound is a relatively expensive compound, and must be used sparingly.

Future Directions

The future of 3-Fluoro-4-benzyloxy-pyridine is promising and there are many potential future directions for its use. First, this compound could be used to synthesize a variety of other compounds, including antibiotics, antifungals, and anti-cancer agents. Additionally, this compound could be used to develop new materials for use in a variety of applications, such as drug delivery systems and nanomaterials. Finally, this compound could be used to develop new therapeutic agents for treating a variety of diseases, including cancer, neurological disorders, and infectious diseases.

Synthesis Methods

3-Fluoro-4-benzyloxy-pyridine can be synthesized in a variety of ways, including the use of a Grignard reagent, an aryl halide, or a nucleophilic aromatic substitution reaction. The Grignard reagent is the most common method of synthesizing this compound, and it involves the reaction of a Grignard reagent with a pyridine derivative. The aryl halide method involves the reaction of an aryl halide with a pyridine derivative, while the nucleophilic aromatic substitution reaction involves the reaction of a nucleophile with an aromatic ring.

Scientific Research Applications

3-Fluoro-4-benzyloxy-pyridine has a variety of applications in scientific research. It has been used in medicinal chemistry to synthesize a variety of drugs, including analgesics, anti-inflammatory agents, and anticonvulsants. It has also been used in materials science to synthesize polymers, and in chemical synthesis to synthesize a variety of other compounds. Moreover, this compound has been used in the synthesis of a variety of other compounds, including antibiotics, antifungals, and anti-cancer agents.

properties

IUPAC Name

3-fluoro-4-phenylmethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJTVVVKULDYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288752
Record name Pyridine, 3-fluoro-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1858255-50-1
Record name Pyridine, 3-fluoro-4-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858255-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-fluoro-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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